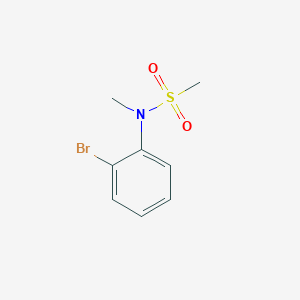

N-(2-Bromophenyl)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEOQJILAXCBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737330 | |

| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553652-34-9 | |

| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Bromoaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Bromophenyl)-N-methylmethanesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide and related sulfonamides:

Key Observations:

Crystallographic and Structural Insights

- Crystal Packing : N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide forms trans-dimeric structures via C–H⋯O hydrogen bonds , a feature absent in the target compound due to its simpler substituents.

- Thermal Behavior : Analogs with multiple sulfonyl groups (e.g., ) exhibit higher decomposition temperatures (>200°C), likely due to increased intermolecular interactions.

Biological Activity

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and enzyme inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a brominated phenyl group attached to a methylmethanesulfonamide moiety. Its molecular formula is with a molar mass of approximately 239.11 g/mol. The sulfonamide functional group is known for its diverse biological activities, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folic Acid Synthesis : Like other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. This leads to the inhibition of bacterial growth and proliferation .

- Enzyme Interaction : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's structure allows it to penetrate bacterial cell walls effectively, enhancing its antibacterial efficacy .

Anticancer Properties

Emerging studies suggest that compounds with similar structures may exhibit anticancer properties. The sulfonamide moiety has been linked to the inhibition of tumor growth in specific cancer cell lines . Further investigations are required to elucidate the precise mechanisms by which this compound may exert anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining biological activity. For instance, modifications to the bromophenyl group or alterations in the sulfonamide structure can significantly influence the compound's efficacy and selectivity against biological targets.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Cyanophenyl)-N-methylmethanesulfonamide | Contains a cyanophenyl group | Potential use in material science |

| N-(2-Acetyl-4-bromophenyl)-N-methylmethanesulfonamide | Acetamide instead of methanesulfonamide | Investigated for anti-bacterial properties |

| N-(2-Amino-4-bromophenyl)-N-methylacetamide | Acetamide moiety | Explored for different biological activities |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibitory effects at concentrations lower than those required for standard sulfonamides. This suggests that structural modifications may enhance its potency .

Case Study 2: Enzyme Inhibition

A biochemical assay was conducted to evaluate the interaction of this compound with dihydropteroate synthase from E. coli. The results indicated that the compound binds effectively to the enzyme, leading to reduced enzymatic activity and subsequent inhibition of bacterial growth .

Q & A

Q. What are the common synthetic routes for N-(2-Bromophenyl)-N-methylmethanesulfonamide?

The compound is typically synthesized via sulfonylation of N-methyl-2-bromoaniline using methanesulfonyl chloride. A representative procedure involves reacting 2-bromoaniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. After stirring, the product is precipitated by adjusting the pH to 2–3 and purified via recrystallization (e.g., slow evaporation in methanol). This method ensures high yield and purity, with characterization by NMR and X-ray crystallography to confirm structural integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with deshielding effects confirming sulfonamide and bromophenyl groups.

- X-ray Diffraction : Single-crystal analysis resolves bond lengths, angles, and dihedral angles. For example, the bromophenyl group may exhibit positional disorder (occupancy ratios 0.74:0.26), requiring refinement models to resolve ambiguities .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peaks).

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s crystallographic behavior?

Substituents like bromine and methyl groups induce steric and electronic effects that dictate molecular packing. For instance:

- Bromine : Its bulky size and electron-withdrawing nature disrupts π-π stacking, leading to non-planar arrangements (e.g., dihedral angles of 24.0°–38.8° between bromophenyl and tosyl groups) .

- Methyl Groups : Enhance hydrophobic interactions, favoring specific crystal lattice orientations. Computational studies (e.g., DFT) can predict these effects by analyzing electron density maps and Hirshfeld surfaces .

Q. What methodological challenges arise in resolving positional disorder in X-ray crystallography?

Positional disorder (e.g., bromophenyl group occupying two sites) complicates refinement. Strategies include:

- Multi-Component Refinement : Assign partial occupancies (e.g., 74% and 26%) to disordered atoms.

- Restraints : Apply geometric constraints to bond lengths and angles based on prior structural data.

- Complementary Techniques : Validate with solid-state NMR or electron density maps to reduce model bias .

Q. How can researchers reconcile contradictory data between spectroscopic and crystallographic results?

Contradictions (e.g., unexpected NMR shifts vs. X-ray bond lengths) require systematic validation:

- Repeat Experiments : Confirm reproducibility under controlled conditions.

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility.

- Computational Modeling : Compare experimental data with DFT-calculated spectra or molecular dynamics simulations .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Space Group | Monoclinic, | |

| Unit Cell Dimensions | ||

| Dihedral Angles | 6.6°–45.3° (between aromatic rings) | |

| Positional Disorder | Bromophenyl (74%:26% occupancy) |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Base | Triethylamine | Efficient deprotonation |

| Purification | Slow evaporation (methanol) | Single-crystal growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.